molecular formula C9H9Cl3N2 B13735681 3-Amino-8-chloroquinoline dihydrochloride

3-Amino-8-chloroquinoline dihydrochloride

Cat. No.: B13735681
M. Wt: 251.5 g/mol
InChI Key: JTTHHRQFGYPZGY-UHFFFAOYSA-N
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Description

3-Amino-8-chloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H8Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-chloroquinoline dihydrochloride typically involves the chlorination of 3-aminoquinoline. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-chloroquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-8-chloroquinoline dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-8-chloroquinoline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-8-methoxyquinoline dihydrochloride
  • 3-Amino-5,7-dichloroquinoline dihydrochloride
  • 4-Amino-7-chloroquinoline

Uniqueness

3-Amino-8-chloroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9Cl3N2

Molecular Weight

251.5 g/mol

IUPAC Name

8-chloroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H7ClN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H

InChI Key

JTTHHRQFGYPZGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl

Origin of Product

United States

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